Home > Products > Screening Compounds P127854 > (S)-Rasagiline Mesylate
(S)-Rasagiline Mesylate - 202464-88-8

(S)-Rasagiline Mesylate

Catalog Number: EVT-254339
CAS Number: 202464-88-8
Molecular Formula: C13H17NO3S
Molecular Weight: 267.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-Rasagiline Mesylate is the (S)-enantiomer of rasagiline mesylate. While its counterpart, (R)-Rasagiline Mesylate (rasagiline), is known for its use in treating Parkinson's disease, the scientific literature predominantly focuses on the enantiomeric separation and analytical detection of (S)-Rasagiline Mesylate. This emphasis arises from the need to ensure the enantiomeric purity of rasagiline during its production and quality control processes [, ].

Future Directions
  • Development of more efficient synthesis pathways: Exploring alternative synthesis routes for (S)-Rasagiline Mesylate, potentially leveraging biocatalytic approaches as suggested in one study [], could be beneficial.

Rasagiline Mesylate

Compound Description: Rasagiline mesylate is a drug used to treat the symptoms of Parkinson's disease. It is marketed as the single enantiomer, (R)-N-propargyl-1-aminoindan mesylate, reflecting its higher efficacy compared to the racemic mixture or the (S)-enantiomer. [, , ] It acts as an irreversible inhibitor of the enzyme monoamine oxidase-B (MAO-B), which plays a role in the breakdown of dopamine in the brain. [, ]

Relevance: Rasagiline mesylate is the racemic mixture containing both the (R)- and (S)-enantiomers of the active compound. (S)-Rasagiline mesylate is one of the two enantiomers present in rasagiline mesylate. [, ]

(R)-N-Propargyl-1-aminoindan

Compound Description: (R)-N-Propargyl-1-aminoindan, also known as (R)-rasagiline, is the pharmacologically active enantiomer of rasagiline. [, ] It exhibits higher potency and efficacy in inhibiting MAO-B compared to the (S)-enantiomer. [, ] This enantiomer is responsible for the therapeutic benefits of rasagiline mesylate in managing Parkinson's disease symptoms.

Relevance: (R)-N-Propargyl-1-aminoindan shares the same core structure with (S)-rasagiline mesylate, differing only in the spatial arrangement of atoms around the chiral center. This makes them enantiomers, which are mirror images of each other. [, ]

(S)-N-Propargyl-1-aminoindan

Compound Description: (S)-N-Propargyl-1-aminoindan is the less active enantiomer of rasagiline. [] While it possesses some MAO-B inhibitory activity, it is significantly less potent than the (R)-enantiomer and is not considered to contribute significantly to the therapeutic effect of the racemic drug. []

Relevance: This compound is the enantiomer of (S)-rasagiline mesylate, differing only in the configuration at the chiral center. [, ]

1-Aminoindan

Compound Description: 1-Aminoindan is a metabolite of N-propargyl-1-aminoindan (rasagiline). [] It is formed through metabolic processes in the body after the administration of rasagiline.

Relevance: 1-Aminoindan is structurally related to (S)-Rasagiline Mesylate as it lacks the N-propargyl group present in the parent compound. This highlights a potential metabolic pathway for (S)-Rasagiline Mesylate. []

4-Fluoro-N-propargyl-1-aminoindan

Compound Description: 4-Fluoro-N-propargyl-1-aminoindan represents an analog of N-propargyl-1-aminoindan, featuring a fluorine atom substituted at the 4-position of the indan ring. [] This modification may influence its pharmacological properties, potentially affecting its MAO-B inhibitory activity and pharmacokinetic profile.

Relevance: 4-Fluoro-N-propargyl-1-aminoindan belongs to the same chemical class as (S)-Rasagiline Mesylate, both being propargylamine derivatives with a substituted indan ring. This structural similarity suggests they might share similar mechanisms of action or exhibit comparable biological activity profiles. []

5-Fluoro-N-propargyl-1-aminoindan

Compound Description: 5-Fluoro-N-propargyl-1-aminoindan is an analog of N-propargyl-1-aminoindan, characterized by a fluorine atom substituted at the 5-position of the indan ring. [] This structural modification may alter its binding affinity for MAO-B, potentially affecting its inhibitory potency and selectivity.

Relevance: Similar to 4-Fluoro-N-propargyl-1-aminoindan, 5-Fluoro-N-propargyl-1-aminoindan also belongs to the propargylamine class, exhibiting a high degree of structural resemblance to (S)-Rasagiline Mesylate. This close structural similarity allows for comparisons of their biological activities and potential therapeutic applications. []

6-Fluoro-N-propargyl-1-aminoindan

Compound Description: 6-Fluoro-N-propargyl-1-aminoindan, another analog of N-propargyl-1-aminoindan, bears a fluorine atom substituted at the 6-position of the indan ring. [] The introduction of a fluorine atom at this position might influence its metabolic stability and potentially enhance its bioavailability.

Relevance: 6-Fluoro-N-propargyl-1-aminoindan, along with other fluoro-substituted analogs, allows researchers to explore structure-activity relationships and optimize the pharmacological profile of compounds related to (S)-Rasagiline Mesylate within the propargylamine class. []

(S)-1-Indanol

Compound Description: (S)-1-Indanol is a chiral alcohol and a potential precursor in the synthesis of rasagiline mesylate. [] It can be obtained through biocatalytic asymmetric reduction of 1-indanone.

Relevance: (S)-1-Indanol represents a key structural fragment within (S)-Rasagiline Mesylate. The presence of the indanol moiety underscores the synthetic pathway and structural resemblance between these two compounds. []

Overview

(S)-Rasagiline Mesylate is a chiral compound primarily utilized in the treatment of Parkinson's disease as a selective and irreversible inhibitor of monoamine oxidase B. It is known for its neuroprotective properties and is marketed under the brand name Azilect. The compound's full chemical designation is N-propargyl-1(R)-aminoindan-mesylate, highlighting its structure that includes a mesylate group, which enhances its solubility and stability in pharmaceutical formulations.

Source

Rasagiline was first synthesized in the early 1990s and has since been developed into a therapeutic agent. Its synthesis involves starting materials such as (R)-1-aminoindan, which undergoes various chemical transformations to yield the final product. The compound is derived from natural sources that provide the foundational amino acid structures necessary for its synthesis.

Classification

(S)-Rasagiline Mesylate is classified as a second-generation monoamine oxidase inhibitor, specifically targeting the B isoform of the enzyme. This classification places it within a broader category of drugs used to manage neurological disorders, particularly Parkinson's disease.

Synthesis Analysis

Methods

The synthesis of (S)-Rasagiline Mesylate can be approached through several methodologies, with significant advancements made to improve yield and purity. A notable method involves the reaction of (R)-1-aminoindan with trifluoroacetic anhydride, employing cesium carbonate as a base to facilitate the reaction under mild conditions, achieving high purity levels above 97.5% .

Technical Details

The synthesis typically involves three main steps:

  1. Protection of the amino group.
  2. Alkylation with propargyl chloride.
  3. Deprotection to yield (S)-Rasagiline Mesylate.

Each step requires careful control of reaction conditions to minimize by-products and maximize yield.

Molecular Structure Analysis

Structure

(S)-Rasagiline Mesylate features a complex molecular structure characterized by an asymmetric carbon atom within its five-membered ring system. The molecular formula is C12_{12}H15_{15}N1_{1}O2_{2}S, indicating the presence of nitrogen, oxygen, and sulfur atoms integral to its function.

Data

The compound exhibits specific physical properties:

  • Molecular Weight: Approximately 233.32 g/mol.
  • Solubility: Freely soluble in water and ethanol; sparingly soluble in isopropanol .

Spectroscopic methods such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry have confirmed the structural integrity of (S)-Rasagiline Mesylate .

Chemical Reactions Analysis

Reactions

(S)-Rasagiline Mesylate undergoes various chemical reactions during its synthesis and degradation processes. Key reactions include:

  • Alkylation: The primary reaction involves alkylating (R)-1-aminoindan using propargyl chloride under basic conditions.
  • Deprotection: Following alkylation, deprotection steps are crucial to yield the active form of Rasagiline.

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, solvent choice, and catalyst presence. For instance, using cesium carbonate has shown improved results compared to potassium carbonate due to better solubility in organic solvents .

Mechanism of Action

(S)-Rasagiline Mesylate exerts its pharmacological effects primarily through the inhibition of monoamine oxidase B activity. This inhibition leads to increased levels of dopamine in the brain, which is particularly beneficial for patients with Parkinson's disease who suffer from dopamine deficiency.

Process

The mechanism involves binding to the active site of monoamine oxidase B, preventing the breakdown of neurotransmitters such as dopamine. This action not only alleviates symptoms but also contributes to neuroprotection by reducing oxidative stress in neuronal cells.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Melting Point: Specific melting point data are typically established during stability studies.

Chemical Properties

  • pH: The pH of an aqueous solution is crucial for solubility and stability.
  • Stability: Stability studies indicate that (S)-Rasagiline Mesylate maintains integrity under various storage conditions .

Relevant analyses include assessments for impurities and residual solvents following ICH guidelines .

Applications

(S)-Rasagiline Mesylate is primarily applied in clinical settings for managing Parkinson's disease symptoms. Its role as a neuroprotective agent enhances its therapeutic profile beyond mere symptom management.

Scientific Uses

  • Neuroprotection: Research continues into its potential benefits for neurodegenerative diseases beyond Parkinson's.
  • Combination Therapy: It is often used in conjunction with other dopaminergic medications to enhance therapeutic outcomes.
Synthesis and Chemical Development of (S)-Rasagiline Mesylate

Stereoselective Synthesis Pathways for (S)-Enantiomer Optimization

The synthesis of enantiomerically pure (S)-rasagiline mesylate hinges on precise chiral center establishment. Unlike its bioactive (R)-counterpart used therapeutically, the (S)-enantiomer serves as a critical reference standard and synthetic intermediate. Key methodologies include:

  • Biocatalytic Reduction: Carbonyl reductases (e.g., Chiralscreen® OH-E001) achieve near-quantitative enantioselectivity (>99.9% ee) in reducing 1-indanone to (S)-1-indanol, a direct precursor. This enzymatic process operates at ambient temperatures and leverages cofactor recycling systems (NADH/FDH), eliminating the need for stoichiometric chiral auxiliaries [7].
  • Lipase-Mediated Kinetic Resolution: Pseudomonas fluorescens lipase (Amano AK) resolves racemic indanol via transesterification. The (S)-enantiomer remains unreacted, yielding enantiopure (>99% ee) alcohol after hydrolysis. Optimal conditions involve vinyl acetate as an acyl donor and toluene at 40°C, achieving 50% conversion (theoretical maximum) [1].

Table 1: Enzymatic Methods for (S)-1-Indanol Synthesis

MethodEnzyme/Systemee (%)Conversion (%)Conditions
Carbonyl ReductionChiralscreen® OH-E001>99.9>98pH 7.0, NADH/FDH recycling
Kinetic ResolutionPseudomonas fluorescens lipase>9950Toluene, 40°C, vinyl acetate
Dynamic Kinetic ResolutionCandida antarctica lipase B9585Pd nanocatalyst, isopropanol [1]

Catalytic Asymmetric Methodologies in Propargylamine Derivative Formation

Coupling (S)-1-indanol with propargylamine to form the (S)-rasagiline scaffold demands stereoretentive strategies:

  • Mitsunobu Inversion: Despite classical resolution yielding (S)-indanol, its conversion to (S)-rasagiline requires inversion. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃), (S)-indanol reacts with phthalimide to form an intermediate azide. Propargylamine displaces the azide under mild conditions (60°C, THF), preserving chirality [1].
  • Asymmetric Amination: ω-Transaminases directly catalyze the reductive amination of 1-indanone with propargylamine, though enantioselectivity for the (S)-isomer remains moderate (≤80% ee). Recent advances utilize ruthenium-chiral diphosphine complexes to achieve higher stereocontrol (90% ee) via hydrogenation of imine intermediates [1] [7].

Mesylate Salt Formation: Solubility and Stability Considerations

Converting (S)-rasagiline free base to its mesylate salt enhances crystallinity and shelf-life. Critical parameters include:

  • Solvent Selection: Anti-solvent crystallization using isopropanol (IPA) or ethyl acetate with methanesulfonic acid yields fine particles. IPA generates stable needles (mean size: 50–100 μm), while toluene/IPA mixtures reduce mesylate ester impurities (<0.1%) [2] [4].
  • Polymorph Control: Form I polymorph (confirmed via PXRD peaks at 10.2°, 20.5°) is obtained by cooling saturated IPA solutions to 0–5°C. This form exhibits no hygroscopicity below 85% relative humidity and maintains chemical stability for >24 months at 25°C [2] [4].

Table 2: Mesylation Conditions and Salt Properties

Solvent SystemAcid EquivalentsParticle Size (μm)Key Stability Attributes
Isopropanol1.0550–100Form I polymorph, non-hygroscopic
Ethyl acetate/toluene1.10100–150Low residual solvents (<500 ppm)
Acetonitrile/water1.02<50High solubility (35 mg/mL at 25°C) [3] [8]

Green Chemistry Approaches in Industrial-Scale Production

Sustainable manufacturing leverages catalysis and solvent optimization:

  • Enzyme Immobilization: Thermomyces lanuginosus lipase immobilized on immobead-150 retains >90% activity after 10 cycles in kinetic resolution. This reduces biocatalyst costs by 70% versus free enzymes [1].
  • Solvent Reduction: Water/IPA mixtures (3:7 v/v) for mesylation cut organic waste by 40%. Continuous-flow hydrogenation using chiral Ru catalysts achieves 99% conversion with a 500-h catalyst lifetime, minimizing heavy-metal residues [3] [4] [7].

Table 3: Green Metrics in Key Synthesis Steps

ProcessGreen InnovationEfficiency GainEnvironmental Impact
Biocatalytic ReductionNADH recycling with FDH98% atom economyEliminates borane reductants
Lipase ResolutionEnzyme immobilization10 recycles without lossReduces enzyme waste by 90%
Salt CrystallizationWater/IPA anti-solvent40% lower solvent consumptionLowers VOC emissions [1] [3] [7]

Properties

CAS Number

202464-88-8

Product Name

(S)-Rasagiline Mesylate

IUPAC Name

methanesulfonic acid;(1S)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

InChI

InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m0./s1

InChI Key

JDBJJCWRXSVHOQ-YDALLXLXSA-N

SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12

Canonical SMILES

CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12

Isomeric SMILES

CS(=O)(=O)O.C#CCN[C@H]1CCC2=CC=CC=C12

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.